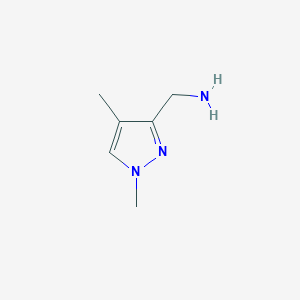

(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1332608-95-3

Cat. No.: VC8230453

Molecular Formula: C6H11N3

Molecular Weight: 125.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332608-95-3 |

|---|---|

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 |

| IUPAC Name | (1,4-dimethylpyrazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C6H11N3/c1-5-4-9(2)8-6(5)3-7/h4H,3,7H2,1-2H3 |

| Standard InChI Key | AXACLKOUNGBFMU-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1CN)C |

| Canonical SMILES | CC1=CN(N=C1CN)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyrazole backbone adopts a planar configuration, with sp²-hybridized nitrogen atoms at positions 1 and 2. Methyl groups at positions 1 and 4 introduce steric effects that influence ring conformation, while the methanamine side chain at position 3 provides a site for hydrogen bonding and electrostatic interactions . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (1,4-Dimethylpyrazol-3-yl)methanamine |

| Molecular Formula | C₆H₁₁N₃ (base compound) |

| Molecular Weight | 125.17 g/mol (base) |

| SMILES | CC1=CN(N=C1CN)C |

| InChIKey | AXACLKOUNGBFMU-UHFFFAOYSA-N |

The dihydrochloride salt (C₆H₁₃Cl₂N₃) adds two hydrochloride groups, increasing molecular weight to 198.09 g/mol.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.10258 | 124.9 |

| [M+Na]⁺ | 148.08452 | 136.1 |

| [M-H]⁻ | 124.08802 | 125.9 |

These values aid in mass spectrometry-based identification and quantification .

Synthesis and Chemical Modification

Primary Synthetic Routes

The base compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. A representative protocol involves:

-

Formation of Pyrazole Core: Reacting acetylacetone with methylhydrazine in ethanol under reflux to yield 1,4-dimethyl-1H-pyrazole.

-

Amination: Introducing the methanamine group via nucleophilic substitution at position 3 using chloromethylamine or through reductive amination of a ketone intermediate .

Derivatization Strategies

Functionalization of the methanamine group enables diversification:

-

Acylation: Reaction with acid chlorides to form amides, enhancing lipophilicity.

-

Schiff Base Formation: Condensation with aldehydes or ketones to generate imine derivatives, useful in metal coordination chemistry .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Methyl Substituents: The 1- and 4-methyl groups enhance metabolic stability by shielding the ring from oxidative degradation.

-

Amine Functionality: The primary amine facilitates interactions with biological targets through hydrogen bonding and ionic interactions .

Applications in Drug Discovery and Development

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors, particularly targeting JAK2 and EGFR mutants. Structural modifications at the methanamine position improve selectivity and potency .

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹¹C-labeled derivatives) are under investigation for positron emission tomography (PET) imaging of tumor hypoxia .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume